1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide
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Overview
Description
1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is a complex organic compound with a unique structure that includes a phthalimide core and a piperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide typically involves multiple steps. One common method includes the reaction of 4-methylphthalic anhydride with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidyl nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted phthalimides and tetrahydrophthalimides, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: Shares a similar tetrahydro structure but differs in its functional groups and overall reactivity.
4-Hydroxy-2-quinolones: These compounds have a similar core structure but differ in their substituents and biological activities.
Uniqueness
1,2,3,6-Tetrahydro-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidyl)phthalimide is unique due to its combination of a phthalimide core with a sterically hindered piperidyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
79720-23-3 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-methyl-2-(2,2,6,6-tetramethylpiperidin-4-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C18H28N2O2/c1-11-6-7-13-14(8-11)16(22)20(15(13)21)12-9-17(2,3)19-18(4,5)10-12/h6,12-14,19H,7-10H2,1-5H3 |
InChI Key |
XIMXZMJOUJVSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3CC(NC(C3)(C)C)(C)C |
Origin of Product |
United States |
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